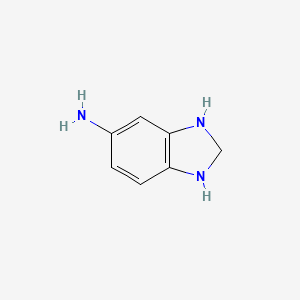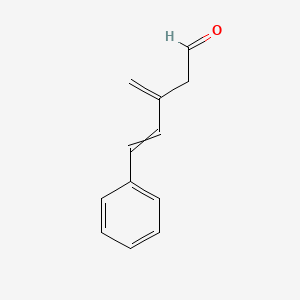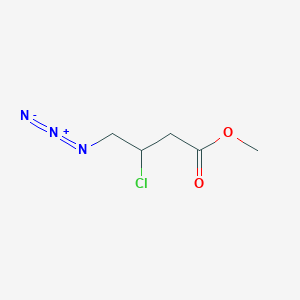
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one is a chiral imidazolidinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, phenylglycine, and methylamine.
Formation of Imidazolidinone Ring: The key step involves the cyclization of the intermediate to form the imidazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Chiral Resolution: The chiral centers are introduced through the use of chiral catalysts or chiral auxiliaries to obtain the desired (4R,5S) configuration.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce reduced imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymer matrices to enhance material properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their function.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one: A chiral imidazolidinone derivative with unique biological activities.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-thione: A sulfur analog with similar properties.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-amine: An amine analog with distinct reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the phenylethynyl group. This structural feature imparts distinct biological and chemical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
332183-35-4 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(4R,5S)-1,5-dimethyl-4-phenyl-3-(2-phenylethynyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-15-18(17-11-7-4-8-12-17)21(19(22)20(15)2)14-13-16-9-5-3-6-10-16/h3-12,15,18H,1-2H3/t15-,18-/m0/s1 |
InChI-Schlüssel |
QNACKCYLRYOQIZ-YJBOKZPZSA-N |
Isomerische SMILES |
C[C@H]1[C@H](N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)






![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)



![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

